molecular formula C14H20FNO2S B4390158 4-fluoro-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

4-fluoro-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B4390158
M. Wt: 285.38 g/mol
InChI Key: YFSVVBVUHUCHMR-UHFFFAOYSA-N
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Description

Sulfonamides are a group of organic compounds sharing a common functional group with the structure RSO_2NH_2, where R is an organic alkyl or aryl group. They are known for their diverse applications, ranging from medicinal chemistry to material science. The introduction of fluorine atoms into sulfonamide compounds often leads to enhanced selectivity and potency in their biological activities due to fluorine's unique properties, such as high electronegativity and the ability to form stable interactions with biological targets (Hashimoto et al., 2002).

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the formation of the sulfonamide bond between a sulfonyl chloride and an amine. Specific synthesis routes may vary depending on the desired structural features, such as the introduction of fluorine atoms or other substituents to enhance the compound's properties. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine substitutions, were synthesized and evaluated for their biological activities, showcasing the role of fluorine in modulating the compound's selectivity and activity (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be extensively analyzed through techniques like X-ray crystallography, revealing how substitutions influence the overall architecture and intermolecular interactions. For example, the crystal structures of derivatives with fluorine substitutions show distinct supramolecular architectures, influenced by interactions such as hydrogen bonding and π-π stacking (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including electrophilic substitution, where the presence of a fluorine atom can significantly alter the compound's reactivity and selectivity. The introduction of fluorine has been shown to preserve or enhance the biological potency of certain sulfonamide derivatives by affecting their interaction with biological targets (Hashimoto et al., 2002).

properties

IUPAC Name

4-fluoro-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S/c1-10-5-3-4-6-14(10)16-19(17,18)12-7-8-13(15)11(2)9-12/h7-10,14,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSVVBVUHUCHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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